molecular formula C18H16N2O3 B5890627 (Z)-2-cyano-3-(4-ethoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide

(Z)-2-cyano-3-(4-ethoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide

Cat. No.: B5890627
M. Wt: 308.3 g/mol
InChI Key: KMHLNWCHZNACEG-KAMYIIQDSA-N
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Description

(Z)-2-cyano-3-(4-ethoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide: is an organic compound that belongs to the class of cyanoacrylamides This compound is characterized by the presence of a cyano group, an ethoxyphenyl group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-(4-ethoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzaldehyde and 4-hydroxybenzylamine.

    Formation of Intermediate: The first step involves the condensation of 4-ethoxybenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as piperidine, to form the desired cyanoacrylamide structure.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives, such as alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-3-(4-ethoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In the field of medicine, this compound is explored for its potential therapeutic applications. Studies focus on its efficacy and safety in treating various diseases and conditions.

Industry

In industrial applications, this compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-(4-ethoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-cyano-3-(4-methoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide
  • (Z)-2-cyano-3-(4-ethoxyphenyl)-N-(3-hydroxyphenyl)prop-2-enamide
  • (Z)-2-cyano-3-(4-ethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide

Uniqueness

Compared to similar compounds, (Z)-2-cyano-3-(4-ethoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide is unique due to the presence of both ethoxy and hydroxy functional groups on the phenyl rings. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(Z)-2-cyano-3-(4-ethoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-23-17-9-3-13(4-10-17)11-14(12-19)18(22)20-15-5-7-16(21)8-6-15/h3-11,21H,2H2,1H3,(H,20,22)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHLNWCHZNACEG-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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